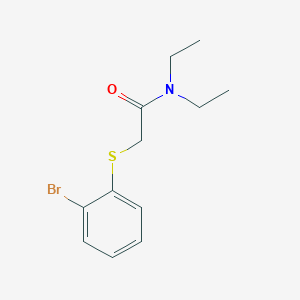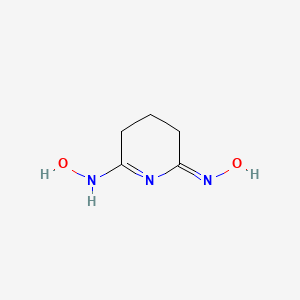
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol is a complex organic compound with the molecular formula C19H18O4 and a molecular weight of 310.34 g/mol This compound is characterized by its unique structure, which includes a naphthalene core substituted with hydroxy, methoxy, and dimethylphenyl groups
Preparation Methods
The synthesis of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-naphthalenediol and 6-hydroxy-3-methoxy-2,4-dimethylbenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2,3-naphthalenediol and 6-hydroxy-3-methoxy-2,4-dimethylbenzaldehyde under acidic conditions to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the hydroxy groups at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Esterification: The hydroxy groups can react with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinones, dihydro derivatives, substituted aromatic compounds, and esters.
Scientific Research Applications
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxy and methoxy groups enable it to participate in redox reactions, scavenging free radicals and reducing oxidative stress. Additionally, its aromatic structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol can be compared with other similar compounds, such as:
2,3-Naphthalenediol: Lacks the substituted phenyl group, resulting in different chemical reactivity and biological activity.
6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde: Contains an aldehyde group instead of the naphthalene core, leading to distinct chemical properties.
1,4-Dihydroxy-2-naphthoic acid: Contains carboxylic acid groups, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups and aromatic structure, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol |
InChI |
InChI=1S/C19H18O4/c1-10-8-14(20)16(11(2)19(10)23-3)17-13-7-5-4-6-12(13)9-15(21)18(17)22/h4-9,20-22H,1-3H3 |
InChI Key |
JUCSZAFGUQJSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C2=C(C(=CC3=CC=CC=C32)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


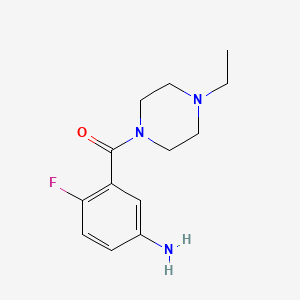
![4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine](/img/structure/B15091708.png)

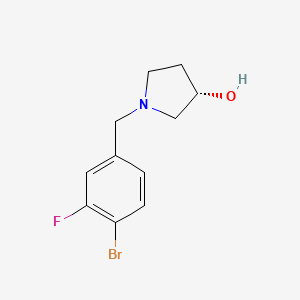
![5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15091734.png)

![4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15091740.png)

![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)
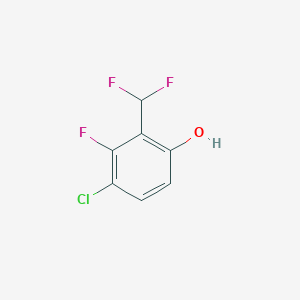
![2-[(2Z,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15091762.png)
